molecular formula C7H4BrNS B079995 2-Bromophenyl isothiocyanate CAS No. 13037-60-0

2-Bromophenyl isothiocyanate

Cat. No. B079995
CAS RN: 13037-60-0
M. Wt: 214.08 g/mol
InChI Key: PAFORXDSYWMYGP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 2-bromophenyl isothiocyanate involves bromine–lithium exchange reactions, palladium-catalyzed cross-coupling reactions, and other methodologies that enable the formation of complex structures. For instance, the reaction of 1-bromo-2-(1-isothiocyanatoalkyl)benzenes with butyllithium generates 1-(1-isothiocyanatoalkyl)-2-lithiobenzenes, which undergo intramolecular cyclization to yield 2,3-dihydro-1H-isoindole-1-thiones (Kobayashi et al., 2013).

Molecular Structure Analysis

The molecular structure of compounds derived from this compound is characterized by X-ray crystallography and spectroscopic methods. These analyses reveal the geometry, bonding, and electronic properties of the synthesized compounds, facilitating their application in various fields.

Chemical Reactions and Properties

This compound participates in several chemical reactions, leading to the formation of benzimidazoles, thiophenes, and other heterocycles. These reactions often involve the interaction with primary amines under catalysis or the reaction with lithium derivatives to form complex heterocyclic structures (Lygin & Meijere, 2009).

Scientific Research Applications

  • Synthesis of Organic Compounds : 2-Bromophenyl isothiocyanate is used in organic synthesis, such as in the one-pot synthesis of 3-Arylquinazoline-2,4(1H,3H)-dithiones (Kobayashi, Yokoi, & Konishi, 2011) and 1,4-dihydro-3,1-benzoxazine-2-thiones (Kobayashi, Yokoi, Komatsu, & Konishi, 2010).

  • Inhibition of ATPase Activity : It has been used to study the inhibitory effects on ATPase activities, particularly in myocardial sarcolemmal ATPases (Ziegelhöffer, Breier, Džurba, & Vrbjar, 1983).

  • Health Benefits of Isothiocyanates : Research on isothiocyanates, a class to which this compound belongs, has shown potential health benefits. For example, they are studied for their role in cancer prevention and treatment (Dinkova-Kostova & Kostov, 2012), and in clinical trials for diseases such as cancer and autism (Palliyaguru, Yuan, Kensler, & Fahey, 2018).

  • Antimicrobial Activities : Isothiocyanates have been evaluated for their antimicrobial activities against strains like methicillin-resistant Staphylococcus aureus (MRSA), suggesting potential applications in combating bacterial infections (Dias, Aires, & Saavedra, 2014).

  • Activation of Nrf2 in Cells : Allyl-, butyl- and phenylethyl-isothiocyanate, related to this compound, activate Nrf2 in cultured fibroblasts, indicating potential in cellular protection against oxidative stress (Ernst et al., 2011).

  • Cancer Chemoprevention : Isothiocyanates like sulforaphane, similar to this compound, are studied for their multi-targeted prevention of cancer, exploring mechanisms such as cell cycle arrest and apoptosis induction (Clarke, Dashwood, & Ho, 2008).

  • Application in Biofumigation : Isothiocyanates are utilized in biofumigation for soilborne pest and disease management, particularly as alternatives to synthetic fumigants (Matthiessen & Kirkegaard, 2006).

Safety and Hazards

2-Bromophenyl isothiocyanate is classified as harmful if swallowed, in contact with skin, or if inhaled . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It may also cause allergy or asthma symptoms or breathing difficulties if inhaled . Safety measures include avoiding breathing mist or vapors, washing thoroughly after handling, not eating, drinking, or smoking when using this product, wearing protective gear, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

1-bromo-2-isothiocyanatobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrNS/c8-6-3-1-2-4-7(6)9-5-10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAFORXDSYWMYGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N=C=S)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00156495
Record name 1-Bromo-2-isothiocyanatobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00156495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

13037-60-0
Record name Benzene, 1-bromo-2-isothiocyanato-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013037600
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Bromo-2-isothiocyanatobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00156495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-BROMOPHENYL ISOTHIOCYANATE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is significant about the reactivity of 2-bromophenyl isothiocyanate?

A1: this compound serves as a versatile precursor for synthesizing various heterocyclic compounds. The key lies in its ability to undergo bromine-lithium exchange with butyllithium, forming the reactive intermediate 2-lithiophenyl isothiocyanate [, ]. This intermediate then reacts readily with various electrophiles, leading to the formation of diverse structures like benzoselenazole-2(3H)-thiones [] and 3-arylquinazoline-2,4(1H,3H)-dithiones [].

Q2: Can you provide an example reaction scheme using this compound as a starting material?

A2: Certainly! Let's illustrate the synthesis of benzoselenazole-2(3H)-thiones as described in []:

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